2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide
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Overview
Description
2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide is a synthetic organic compound that belongs to the class of aminopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluoropyrimidine moiety in its structure suggests potential interactions with various biological targets, making it a compound of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide typically involves the reaction of 6-ethyl-5-fluoropyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential as an anticancer agent has been explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety is known to bind to the active sites of certain enzymes, inhibiting their activity and thereby exerting its biological effects. The compound may also interfere with signaling pathways involved in cell proliferation and survival, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine:
4-Chloro-6-ethyl-5-fluoropyrimidine: A structurally related compound with comparable reactivity and biological activity.
Uniqueness
2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide stands out due to its unique combination of ethyl and fluoropyrimidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c1-3-7-9(11)10(14-6-13-7)15(4-2)5-8(12)16/h6H,3-5H2,1-2H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZGOTGAUFYWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(CC)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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